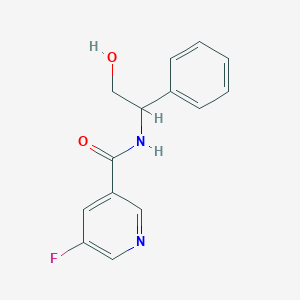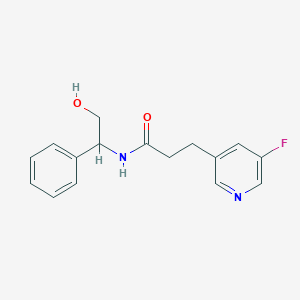![molecular formula C13H9F5N2O3 B7642662 N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide, also known as DFO-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFO-4 is a highly specific and potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in the cellular response to hypoxia.
Wirkmechanismus
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide works by binding to the HIF-1α subunit and preventing its translocation to the nucleus, thereby inhibiting the transcriptional activity of HIF-1. This leads to a decrease in the expression of HIF-1 target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-angiogenic effect, as it inhibits the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide in lab experiments is its high specificity and potency towards HIF-1. This makes it an ideal tool for studying the role of HIF-1 in various cellular processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of this compound. In addition, further studies are needed to investigate the potential applications of this compound in other diseases, such as ischemic heart disease and neurological disorders. Finally, the development of more potent and selective HIF-1 inhibitors based on the structure of this compound could lead to the discovery of new drugs for cancer therapy.
Synthesemethoden
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-(difluoromethoxy)benzaldehyde with 2,2,2-trifluoroethylamine to form an imine intermediate. The imine is then reacted with ethyl chloroacetate to form the oxazole ring, followed by hydrolysis to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer therapy, as HIF-1 is known to play a crucial role in tumor growth and metastasis. Inhibition of HIF-1 by this compound has been shown to suppress tumor growth and sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O3/c14-12(15)23-9-4-2-1-3-7(9)10(13(16,17)18)20-11(21)8-5-22-6-19-8/h1-6,10,12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMRRYDXKEWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)NC(=O)C2=COC=N2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)

![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)
![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)
![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)


![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)